molecular formula C18H18Cl3NO2 B4099319 2-(2-sec-butylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide

2-(2-sec-butylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B4099319
M. Wt: 386.7 g/mol
InChI Key: INVZDTZUPKVUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-sec-butylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a sec-butyl group attached to a phenoxy ring and a trichlorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-sec-butylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide typically involves the reaction of 2-sec-butylphenol with 2,4,5-trichloroaniline in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-sec-butylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound can be used in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 2-(2-sec-butylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-sec-butylphenoxy)-N-(2,4-dichlorophenyl)acetamide
  • 2-(2-sec-butylphenoxy)-N-(2,4,6-trichlorophenyl)acetamide
  • 2-(2-sec-butylphenoxy)-N-(3,4,5-trichlorophenyl)acetamide

Uniqueness

2-(2-sec-butylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds. For example, the presence of the sec-butyl group and the specific positions of the chlorine atoms can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(2-butan-2-ylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl3NO2/c1-3-11(2)12-6-4-5-7-17(12)24-10-18(23)22-16-9-14(20)13(19)8-15(16)21/h4-9,11H,3,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVZDTZUPKVUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-sec-butylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-sec-butylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-sec-butylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-sec-butylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Reactant of Route 5
2-(2-sec-butylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-sec-butylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.